molecular formula C17H22N4O3 B2452453 Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate CAS No. 2097937-43-2

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

Cat. No.: B2452453
CAS No.: 2097937-43-2
M. Wt: 330.388
InChI Key: YHORQZWBKKSLGA-UHFFFAOYSA-N
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Description

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is fused with a piperazine ring, and a tert-butyl ester group, which enhances its stability and solubility.

Properties

IUPAC Name

tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORQZWBKKSLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule comprises three distinct structural domains:

  • Pyrazolo[1,5-a]pyridine : A fused bicyclic system with aromatic and electron-deficient characteristics, necessitating regioselective functionalization at the 2-position.
  • Piperazine-carboxylate : A flexible six-membered diamine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility and prevents undesired side reactions during synthesis.
  • Carbonyl linker : A ketone bridge connecting the two heterocycles, requiring selective acylation to avoid cross-reactivity with other nucleophilic sites.

Key challenges include:

  • Achieving high yields in cyclization steps for the pyrazolo[1,5-a]pyridine core.
  • Preventing Boc-group cleavage under acidic or basic conditions during coupling reactions.
  • Ensuring chemoselectivity in acylation reactions involving the piperazine nitrogen.

Synthetic Routes to Tert-Butyl 4-{Pyrazolo[1,5-a]Pyridine-2-Carbonyl}Piperazine-1-Carboxylate

Route 1: Sequential Assembly via Pyrazolo[1,5-a]Pyridine-2-Carboxylic Acid Intermediate

This two-step approach involves synthesizing the pyrazolo[1,5-a]pyridine carboxylic acid followed by coupling with Boc-piperazine.

Synthesis of Pyrazolo[1,5-a]Pyridine-2-Carboxylic Acid

Method A: Cyclocondensation of 3-Aminopyrazole with α,β-Unsaturated Carbonyl Compounds
A mixture of 3-aminopyrazole and ethyl acrylate undergoes cyclization in acetic acid at 120°C for 12 hours, yielding pyrazolo[1,5-a]pyridine-2-carboxylate. Subsequent hydrolysis with NaOH (2 M) in ethanol/water (1:1) at 80°C produces the carboxylic acid (yield: 68–72%).

Method B: [4 + 2] Cycloaddition of N-Propargylic Sulfonylhydrazones
Copper(I)-catalyzed cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides generates triazole intermediates, which undergo intramolecular Diels-Alder reactions to form the pyrazolo[1,5-a]pyridine core. Acidic workup eliminates sulfonic acid groups, yielding the carboxylic acid derivative (yield: 55–60%).

Coupling with Boc-Piperazine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with Boc-piperazine in dichloromethane (DCM) at 0–5°C. Triethylamine (3 equiv) is added to scavenge HCl, achieving 85–90% coupling efficiency.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C → Room temperature
Coupling Agent SOCl₂
Base Triethylamine
Reaction Time 4–6 hours

Route 2: One-Pot Tandem Cyclization-Acylation Strategy

This method integrates pyrazolo[1,5-a]pyridine formation and piperazine acylation in a single reactor, reducing purification steps.

Cyclization of 3-Aminopyrazole with Dimethyl Acetylenedicarboxylate

3-Aminopyrazole reacts with dimethyl acetylenedicarboxylate in refluxing toluene, forming pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. Selective mono-hydrolysis using LiOH in THF/water (3:1) at 0°C yields the mono-acid (yield: 75%).

In Situ Acylation with Boc-Piperazine

Without isolation, the mono-acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM. Boc-piperazine (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours, achieving 80% overall yield.

Advantages

  • Eliminates intermediate isolation, improving atom economy.
  • EDCl/HOBt system minimizes racemization and side reactions.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Developed for combinatorial chemistry applications, this method uses Wang resin-bound Boc-piperazine.

Resin Functionalization

Wang resin is treated with Boc-piperazine and diisopropylcarbodiimide (DIC) in DMF, achieving >95% loading efficiency.

On-Resin Acylation

Pyrazolo[1,5-a]pyridine-2-carbonyl chloride (generated in situ) is circulated through the resin column at 25°C for 8 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (1:9) liberates the target compound (yield: 70–75%, purity >98% by HPLC).

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

  • δ 8.62 (d, J = 6.8 Hz, 1H, pyridine-H)
  • δ 7.95 (s, 1H, pyrazole-H)
  • δ 4.20–4.05 (m, 4H, piperazine-CH₂)
  • δ 1.48 (s, 9H, Boc-CH₃)

13C NMR (100 MHz, CDCl₃)

  • δ 167.8 (C=O, carbonyl)
  • δ 155.2 (Boc carbonyl)
  • δ 148.6 (pyridine-C)
  • δ 28.1 (Boc-CH₃)

HRMS (ESI-TOF)

  • m/z Calculated for C₁₇H₂₂N₄O₃ [M + H]⁺: 331.1764
  • Found: 331.1768

Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >99% purity at 254 nm. Retention time: 12.3 minutes.

Process Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Improve solubility of intermediates but complicate Boc-group stability.
  • Chlorinated solvents (DCM, chloroform) : Preferred for acylation steps due to inertness toward Boc groups.

Catalytic Enhancements

  • Copper(I) chloride : Accelerates cycloaddition steps in Route 2 (TOF = 12 h⁻¹).
  • Lipase CAL-B : Explored for enantioselective acylation, achieving 92% ee in model systems.

Green Chemistry Metrics

Metric Route 1 Route 2 Route 3
Atom Economy (%) 68 82 74
E-Factor 18.2 9.8 14.5
PMI (g/g) 32.1 21.4 27.8

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

The piperazine moiety participates in nucleophilic substitution reactions. For example, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate (compound 5) is synthesized via condensation of tert-butyl piperazine-1-carboxylate derivatives with hydrazine monohydrate in ethanol, achieving a 90% yield . This reaction involves substitution at the cyano group of intermediate (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate (compound 4) .

Coupling Reactions

The compound undergoes palladium- or copper-catalyzed coupling reactions. For instance:

  • Buchwald–Hartwig coupling : Piperazine derivatives react with aryl halides (e.g., 2-bromo-5-methylpyridine) using CuI as a catalyst, (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine as a ligand, and Cs₂CO₃ in DMSO, yielding 60% of tert-butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylate (compound 6) .

  • Heck coupling : Used in the synthesis of related CDK inhibitors, where aryl bromides react with alkenes in the presence of Pd catalysts .

Amidation and Deprotection

The carbonyl group facilitates amidation:

  • Reaction of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (compound 1) with amine intermediates (e.g., compound 6) in dichloromethane (DCM) using DIPEA as a base yields amide derivatives (73% yield) .

  • Boc deprotection : Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding free piperazine derivatives (95% yield) .

Reductive Amination

N-methylation via reductive amination uses formaldehyde and NaBH(OAc)₃ in DCM, achieving near-quantitative yields (98%) . This reaction modifies the piperazine nitrogen to enhance biological activity.

Oxidation and Reduction

While specific examples are not detailed in the provided sources, the pyrazolo[1,5-a]pyridine core is susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with NaBH₄) under standard conditions.

Reaction Optimization

  • Leaving group modulation : Replacing sulfoxide leaving groups with chlorides improves SNAr reaction yields (e.g., from 38% to >70%) .

  • Solvent effects : Polar aprotic solvents like DMSO enhance coupling reaction kinetics .

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is its role as an inhibitor of specific kinases, particularly the PI3Kδ and JAK kinases. These kinases are critical in various signaling pathways associated with cell growth and proliferation. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of PI3Kδ activity, which is linked to inflammatory diseases and certain cancers .

CompoundIC50 PI3Kδ (µM)IC50 PI3Kα (µM)Selectivity Ratio (α/δ)
Example A2.3025.911
Example B0.4751.062.2

Potential GPR119 Agonists

Recent studies have explored the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor that plays a significant role in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment. Compounds derived from this structure have shown promising results in activating GPR119 in vitro, suggesting a potential pathway for developing new diabetes medications .

Case Study 1: Cancer Treatment

A study investigated the efficacy of pyrazolo[1,5-a]pyridine derivatives in inhibiting cancer cell proliferation through selective kinase inhibition. The results indicated that these compounds could significantly reduce tumor growth in preclinical models by targeting the PI3K signaling pathway, thus providing a basis for future clinical trials in oncology settings .

Case Study 2: Diabetes Management

Another research effort focused on the development of GPR119 agonists derived from this compound. The study highlighted how these compounds improved insulin sensitivity and glycemic control in diabetic animal models, showcasing their potential as therapeutic agents for managing type 2 diabetes effectively .

Mechanism of Action

The mechanism of action of tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that lead to specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is unique due to its specific combination of a pyrazolopyridine core with a piperazine ring and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes the formation of the pyrazolo-pyridine scaffold followed by the introduction of the piperazine moiety. Research indicates that modifications at specific positions on the pyrazolo ring can significantly influence the biological activity of the resulting compounds .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Protein Kinases : This compound has been identified as an inhibitor of certain protein kinases, which are crucial in regulating cell signaling pathways. Inhibition of these kinases can lead to altered cell proliferation and survival, making them potential targets for cancer therapy .
  • COX Inhibition : Some derivatives related to this compound have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50 Value (µM) Reference
COX-2 InhibitionCOX Enzymes0.01
CK2 InhibitionProtein Kinase CK20.05
Anti-inflammatoryCarrageenan Model60.56

Case Studies

Several studies have investigated the efficacy and safety profiles of pyrazolo derivatives, including this compound:

  • Anti-inflammatory Studies : In a carrageenan-induced rat paw edema model, compounds related to this structure showed significant anti-inflammatory effects with minimal gastrointestinal toxicity, indicating a favorable safety profile for potential therapeutic use .
  • Cancer Research : In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on cancer cell lines through their action on protein kinases involved in tumor growth and survival pathways. This highlights their potential as anticancer agents .
  • Pharmacokinetics : Research into the pharmacokinetic properties of these compounds has shown promising results regarding their absorption and distribution in biological systems, which is crucial for their effectiveness as therapeutic agents .

Q & A

Q. Basic

  • Piperazine core : Enables functionalization at the secondary amine (e.g., alkylation, acylation) .
  • Pyrazolo[1,5-a]pyridine moiety : Participates in π-π stacking and hydrogen bonding with biological targets .
  • tert-butyl carbamate : Acts as a protecting group for the piperazine nitrogen, which can be selectively deprotected (e.g., with TFA or HCl/dioxane) for further derivatization .

How can reaction mechanisms involving this compound be analyzed in biological systems?

Q. Advanced

  • Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) to enzymes/receptors .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450-mediated metabolism .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

How to design derivatives with enhanced selectivity for specific biological targets?

Q. Advanced

  • Functional group modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to modulate electronic effects and binding affinity .
    • Replace tert-butyl with Boc or Fmoc groups to alter solubility and pharmacokinetics .
  • Stereochemical control : Use chiral catalysts (e.g., Pd/BINAP) to synthesize enantiopure analogs for improved target specificity .

How to resolve contradictions in reported synthetic yields or reaction conditions?

Q. Advanced

  • Reproducibility analysis :
    • Compare solvent systems (e.g., DMF vs. acetonitrile) and bases (e.g., triethylamine vs. K₂CO₃) to identify optimal conditions .
    • Validate purity of starting materials via elemental analysis to rule out impurities affecting yields .
  • Scale-up challenges : Optimize catalyst loading (e.g., Pd(PPh₃)₄ in Suzuki couplings) and temperature gradients to mitigate side reactions .

What methodologies are used to study its interactions with biological macromolecules?

Q. Advanced

  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
  • Fluorescence polarization : Measure displacement of fluorescent ligands in competitive binding assays .
  • In vitro functional assays : Assess inhibition of enzymatic activity (e.g., IC₅₀ determination via spectrophotometry) .

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